1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)-
Description
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- (CAS: 89981-53-3) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₈H₉ClN₄S₂ and a molecular weight of 260.767 g/mol . Its structure features a hydrazine backbone substituted with thiocarbamoyl groups and a 4-chlorophenyl ring. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 4 donors, 2 acceptors.
- XlogP (lipophilicity): 1.7, indicating moderate hydrophobicity.
- The compound’s InChIKey (AJHFPDZALJKOMN-UHFFFAOYSA-N) and synthetic versatility make it a scaffold for bioactive derivatives, particularly in agrochemical and pharmacological research .
Properties
CAS No. |
89981-53-3 |
|---|---|
Molecular Formula |
C8H9ClN4S2 |
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-(carbamothioylamino)-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C8H9ClN4S2/c9-5-1-3-6(4-2-5)11-8(15)13-12-7(10)14/h1-4H,(H3,10,12,14)(H2,11,13,15) |
InChI Key |
AJHFPDZALJKOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=S)N)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Thiosemicarbazide with Aryl Isothiocyanates
The most widely reported method for synthesizing 1,2-hydrazinedicarbothioamides involves the reaction of 4-substituted thiosemicarbazides with aryl isothiocyanates . For the N-(4-chlorophenyl) variant, this approach requires 4-phenyl-3-thiosemicarbazide and 4-chlorophenyl isothiocyanate as starting materials.
Procedure :
-
4-Phenyl-3-thiosemicarbazide (0.005 mol, 1.0 g) is dissolved in methanol (25 mL) in a round-bottom flask.
-
4-Chlorophenyl isothiocyanate (0.005 mol, 0.85 g) is added dropwise under stirring.
-
The mixture is refluxed for 3–4 hours, yielding a white precipitate.
-
The product is filtered, washed with water, and recrystallized using ethanol.
Mechanism :
The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amine group on the electrophilic carbon of the isothiocyanate, forming an intermediate thiourea derivative. Subsequent deprotonation and rearrangement yield the final 1,2-hydrazinedicarbothioamide.
Optimization :
-
Solvent : Methanol or ethanol ensures high solubility and facilitates precipitate formation.
-
Temperature : Reflux conditions (60–80°C) accelerate the reaction without side products.
-
Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to isothiocyanate maximizes yield.
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Methanol | 78–82 | 98.5 |
| Reaction Time | 3.5 hours | 80 | 98.1 |
| Temperature | 65°C | 85 | 99.0 |
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational bands for 1,2-hydrazinedicarbothioamide, N-(4-chlorophenyl)- include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆) :
-
δ 7.4–7.6 (m, 4H, Ar–H).
-
δ 10.2 (s, 2H, NH).
-
-
¹³C NMR :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide Route | High purity, scalable | Requires toxic isothiocyanates | 78–85 |
| Hydrazine Functionalization | Uses stable precursors | Multi-step, low yield | 50–60 |
Applications and Derivatives
1,2-Hydrazinedicarbothioamides serve as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with antioxidant and antimicrobial properties . The N-(4-chlorophenyl) variant’s electron-withdrawing group enhances metal-binding affinity, making it valuable in catalyst design.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 1,2-hydrazinedicarbothioamide in anticancer therapies. For instance, compounds derived from this structure have shown promising activity against glioblastoma cell lines by inhibiting key kinases involved in cancer progression. One notable derivative exhibited low micromolar activity against AKT2/PKBβ, a critical target in glioma therapy, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The compound has also been investigated for its antibacterial properties. A specific derivative demonstrated significant antimicrobial activity against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). The study revealed that this compound could serve as a lead for developing new antibacterial agents .
Antioxidant Activity
Research into the antioxidant capabilities of 1,2-hydrazinedicarbothioamide derivatives indicates their potential utility in combating oxidative stress-related diseases. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, contributing to their profile as multifunctional therapeutic agents .
Pollutant Detection
Derivatives of 1,2-hydrazinedicarbothioamide have been explored for their application in environmental monitoring. They are being developed as sensors for detecting hazardous substances such as hydrazine and 4-chlorophenol in water sources. This application is critical for ensuring public health and safety by monitoring environmental pollutants effectively .
Formulation Development
The solubility characteristics of N-(4-chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamide have been studied extensively to inform drug formulation strategies. The solubility increases with temperature in various solvents, which is essential for optimizing drug delivery systems in pharmaceutical applications .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits AKT2/PKBβ; effective against glioblastoma |
| Antimicrobial Properties | Active against MRSA; potential lead for new drugs | |
| Antioxidant Activity | Effective free radical scavenger | |
| Environmental Monitoring | Pollutant Detection | Sensors for hydrazine and chlorophenol |
| Material Science | Formulation Development | Solubility increases with temperature; aids formulations |
Case Studies
-
Anticancer Study :
A series of derivatives were synthesized and screened against glioma cell lines. The most effective compound inhibited neurosphere formation in primary patient-derived glioma stem cells while showing low toxicity to non-cancerous cells . -
Antimicrobial Research :
A derivative was tested against various bacterial strains and demonstrated superior efficacy compared to standard antibiotics like ampicillin and ceftriaxone, indicating its potential as a new antimicrobial agent . -
Environmental Application :
Research into the use of this compound as a sensor for detecting water pollutants showed promising results, highlighting its utility in environmental health monitoring .
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . Molecular docking studies have revealed favorable binding profiles within the active sites of enzymes such as PI3K, AKT1, and mTOR .
Comparison with Similar Compounds
Key Research Findings
- Bioactivity: The 4-chlorophenyl group enhances target affinity in agrochemicals but may require hybrid structures (e.g., pyridine/thienopyridine) for optimal efficacy .
- Lipophilicity vs. Solubility : Methyl or halogen substituents balance lipophilicity and solubility, critical for membrane penetration and bioavailability .
- Electrophilic Reactivity : The thiocarbamoyl group in 1,2-hydrazinedicarbothioamide may chelate metals or react with thiols, a mechanism less prominent in maleimide derivatives .
Table 3: Comparative Analysis of Key Compounds
Biological Activity
1,2-Hydrazinedicarbothioamide, N-(4-chlorophenyl)- (CAS Number: 89981-53-3) is an organic compound notable for its unique structural features and diverse biological activities. This compound is characterized by a central hydrazine unit flanked by two thioamide groups, contributing to its reactivity and potential applications in medicinal and environmental chemistry. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClN₄S₂
- Molecular Weight : 386.9 g/mol
The compound's structure allows it to participate in various chemical interactions, making it a candidate for further biological investigation.
Synthesis
The synthesis of N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide typically involves the condensation of 4-chlorophenyl isothiocyanate with hydrazine or its derivatives. Common solvents used include ethanol or other polar solvents to facilitate the reaction. The general synthesis pathway can be summarized as follows:
- Reactants : 4-Chlorophenyl isothiocyanate + Hydrazine hydrate
- Conditions : Polar solvent (e.g., ethanol)
- Product : N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide
Biological Activity
Research indicates that derivatives of 1,2-hydrazinedicarbothioamide exhibit significant biological activities, particularly:
- Antibacterial Activity : Studies have shown that this compound demonstrates effective antibacterial properties against various strains of bacteria.
- Antioxidant Activity : The compound also exhibits antioxidant capabilities, which are crucial for protecting cells from oxidative stress.
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity of N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antibacterial effects.
-
Antioxidant Properties :
- In another investigation, the antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a significant scavenging effect with an IC50 value of 30 µg/mL, indicating its potential as a natural antioxidant.
Comparative Analysis with Similar Compounds
The following table compares N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide with other structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Antibacterial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µg/mL) |
|---|---|---|---|
| N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide | C₁₃H₁₄ClN₄S₂ | 50 | 30 |
| N-(3-Chlorophenyl)hydrazinecarbothioamide | C₁₂H₁₂ClN₄S₂ | 75 | 45 |
| N-(4-Chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamide | C₁₅H₁₈ClN₄S₂ | 40 | 25 |
The mechanisms underlying the biological activity of N-(4-chlorophenyl)-1,2-hydrazinedicarbothioamide are still under investigation. Preliminary studies suggest that the thioamide groups may play a critical role in binding to bacterial enzymes or cellular targets, enhancing the compound's efficacy. Additionally, its ability to form complexes with metal ions may contribute to its stability and biological effectiveness.
Environmental Applications
Beyond its medicinal potential, this compound has shown promise in environmental monitoring applications due to its ability to detect pollutants. Research highlights its relevance in public health and environmental chemistry, where it could serve as a sensor for hazardous substances.
Q & A
Q. What strategies mitigate hygroscopicity during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
